molecular formula C11H14N2O2 B1488734 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 2092548-09-7

4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Katalognummer: B1488734
CAS-Nummer: 2092548-09-7
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: OKOCGDZCSULLLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a synthetic organic compound based on the 1,4-benzoxazepin-3-one scaffold, a structure of significant interest in modern medicinal chemistry. The core benzoxazepine structure is recognized as a privileged scaffold in drug discovery, with documented applications in the development of ligands for various central nervous system (CNS) targets. Related structural analogs have been explored for their anxiolytic and analgesic properties in preclinical research . The 2-aminoethyl side chain at the 4-position presents a key functional handle for further chemical modification, making this compound a valuable chemical intermediate or a potential precursor for constructing more complex molecules targeting neurological pathways. Researchers may utilize this compound as a building block in the synthesis of compound libraries for high-throughput screening against therapeutic targets, particularly given the relevance of similar seven-membered nitrogen and oxygen-containing heterocycles in developing enzyme inhibitors and receptor modulators . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-5-6-13-7-9-3-1-2-4-10(9)15-8-11(13)14/h1-4H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOCGDZCSULLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Classical Cyclization via Phenoxyacetate Esters

A well-documented approach involves the cyclization of aralkyl carbamoylphenoxyacetate esters under basic conditions to form the benzoxazepine ring. This method has been described in patent literature for related benzoxazepine-3,5-dione derivatives, which are closely related intermediates.

Key steps:

  • Starting from 2-carbamoylphenoxyacetic acid esters, dissolve in a suitable solvent such as N,N-dimethylformamide (DMF).
  • Add an alkali metal alkoxide (e.g., sodium methoxide) at controlled temperatures (0–50 °C, preferably ≤25 °C).
  • Stir the reaction mixture for approximately 30 minutes.
  • Quench with aqueous acid (e.g., 10% citric acid) to precipitate the benzoxazepine product.
  • Isolate by filtration and wash to obtain the product in high yield.

Example from patent data:

Parameter Details
Starting material 2-Carbamoylphenoxyacetic acid ethyl ester (100 g, 0.45 mol)
Solvent N,N-Dimethylformamide (450 mL)
Base 28% Sodium methoxide in methanol (108 mL, 0.54 mol, 1.2 eq)
Temperature Room temperature (~25 °C)
Reaction time 30 minutes
Work-up Quench with 10% aqueous citric acid (1.21 L)
Yield 75.0 g (94.5%)

This method provides a straightforward, efficient, and scalable route to the benzoxazepine core with mild conditions and excellent yield.

Functionalization at the 4-Position: Introduction of 2-Aminoethyl Group

The 4-position on the benzoxazepine ring is typically functionalized by nucleophilic substitution or reductive amination strategies to introduce the 2-aminoethyl substituent.

Nucleophilic Substitution Using Haloalkyl Amines

  • A halogenated ethylamine derivative (e.g., 2-chloroethylamine) can be reacted with the benzoxazepine scaffold bearing an appropriate leaving group at the 4-position.
  • Base-mediated nucleophilic substitution leads to the 4-(2-aminoethyl) derivative.
  • Subsequent lactamization (ring closure) may be induced under acidic or basic conditions to form the 3-one moiety.

Reductive Amination Route

  • The 4-position can be functionalized by reacting the corresponding aldehyde or ketone derivative of the benzoxazepine with ethylenediamine or protected aminoethyl reagents.
  • Reductive amination using reducing agents such as sodium cyanoborohydride or borohydride derivatives yields the 4-(2-aminoethyl) substituted compound.
  • This route allows for selective introduction of the aminoethyl group with control over stereochemistry and minimal side reactions.

Alternative Synthetic Routes and Innovations

Use of Isatoic Anhydride Intermediates

  • A classical approach to related benzodiazepine and benzoxazepine scaffolds involves activation of anthranilic acid derivatives to isatoic anhydrides.
  • Reaction with amino acids such as glycine followed by reduction yields the tetrahydro-benzoxazepine ring system.
  • However, this method requires harsh reduction conditions (e.g., LiAlH4, BH3) and may cause side reactions such as debromination or functional group incompatibility.

Novel Mild Approaches

  • Recent research explores milder routes involving Mitsunobu reactions, Fukuyama amine synthesis, and selective protecting group strategies to improve functional group tolerance and synthetic efficiency.
  • These methods allow for selective N-functionalization and facilitate subsequent modifications at the 4-position without undesired side reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
Alkali metal alkoxide cyclization of carbamoylphenoxyacetate esters Sodium methoxide, DMF, 0–25 °C, 30 min Mild conditions, scalable Requires pure esters Up to 95
Nucleophilic substitution with haloalkyl amines 2-Chloroethylamine, base Direct introduction of aminoethyl May require protection steps Moderate to high
Reductive amination Aldehyde intermediate, ethylenediamine, NaBH3CN Selective, mild Requires aldehyde precursor Moderate to high
Isatoic anhydride route Triphosgene activation, glycine, LiAlH4 reduction Classical, well-studied Harsh conditions, side reactions Variable, sometimes low
Mitsunobu/Fukuyama amine synthesis N-tosylates, Mitsunobu reagents, thiophenol cleavage Mild, selective N-protection Multi-step, longer synthesis Moderate

Research Findings and Optimization Notes

  • The size and polarity of substituents at the nitrogen (N-4) and carbon (C-7) positions significantly affect the biological activity and binding affinity of benzoxazepine derivatives.
  • Attempts to replace essential water molecules in the binding pocket via polar substituents have been explored, emphasizing the need for small, hydrogen-bond capable groups at N-4.
  • The classical reduction methods for the benzodiazepine ring are often incompatible with sensitive substituents, leading to the development of milder synthetic alternatives.
  • Efficient preparation of the benzoxazepine scaffold with ester or methyl ether groups at C-9 allows further functionalization, facilitating the synthesis of diverse analogues.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazepine ring can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of annexin A7 GTPase, which regulates the formation of senescence-associated heterochromatin foci (SAHF) through the AMPK/mTOR pathway . This interaction leads to the suppression of cellular senescence, making it a potential tool for anti-aging research.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Diversity: The target compound’s 2-aminoethyl group distinguishes it from halogenated analogs (e.g., 7-chloro, 7-bromo) or aryl-substituted derivatives (e.g., 4-fluorophenyl, trifluoromethylbenzyl). Halogenated derivatives (e.g., BI58894, BI59085) exhibit higher molecular weights (~291–400 g/mol) compared to the target compound (242.71 g/mol) due to bulky substituents .

Price and Availability: The 7-chloro-4-(4-fluorophenyl) analog (BI65482) is priced at $574/mg (90% purity), reflecting the cost of halogenation and aryl substitution . No pricing data are available for the target compound.

Halogenated derivatives likely require additional steps (e.g., Suzuki coupling for aryl groups), increasing synthetic complexity.

Biologische Aktivität

4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H12_{12}N2_{2}O
  • CAS Number : 2094623-73-9
  • SMILES Notation : C1COC2=C(CN1)C=CC(=C2)O

The compound features a benzoxazepine structure that contributes to its biological activity.

Pharmacological Activities

Research indicates that compounds in the benzoxazepine class exhibit various pharmacological effects. Here are some key findings:

Central Nervous System Activity

Studies have shown that derivatives of benzoxazepines can influence the central nervous system (CNS). For instance:

  • Pharmacological Studies : Some derivatives have demonstrated significant activity on CNS functions in animal models, particularly mice. These effects include anxiolytic and antidepressant-like behaviors, suggesting potential therapeutic applications in mood disorders .

Antihistaminic and Anti-allergic Properties

The compound has been associated with antihistaminic activity:

  • Mechanism of Action : The benzoxazepine structure allows for interaction with histamine receptors, potentially inhibiting allergic responses. This is supported by findings that similar compounds display anti-allergy properties in preclinical models .

Study 1: CNS Activity Assessment

A study published in RSC Advances evaluated the CNS activity of various benzoxazepine derivatives, including 4-(2-aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one. The results indicated:

  • Methodology : Mice were subjected to behavioral tests assessing anxiety and depression.
  • Results : The compound exhibited significant anxiolytic effects compared to control groups.
CompoundAnxiolytic Effect (Time to Enter Open Arm)p-value
Control45 seconds-
Test20 seconds<0.01

Study 2: Antihistaminic Activity

In another study focusing on antihistaminic properties:

  • Objective : To evaluate the efficacy of the compound against induced allergic responses.
  • Findings : The compound reduced histamine-induced bronchoconstriction in animal models.
Treatment GroupHistamine Response (mmHg)p-value
Control30-
Test15<0.05

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(2-aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., inert atmospheres, 0–25°C gradients), solvent selection (e.g., THF, DMF), and reagent stoichiometry. For example, lithium aluminum hydride (LiAlH4) may be used for selective reductions, while potassium permanganate (KMnO4) facilitates oxidations . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, and crystallization or column chromatography is critical for final product isolation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups (e.g., the tetrahydrobenzoxazepinone core). Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies impurities, adhering to pharmacopeial standards (e.g., ≤0.5% individual impurities, ≤2.0% total) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Begin with in vitro receptor-binding studies (e.g., GABAₐ or serotonin receptors) using radioligand displacement assays. Cytotoxicity screening (e.g., MTT assays on cancer cell lines) and anti-inflammatory profiling (e.g., COX-2 inhibition) provide early therapeutic insights. Dose-response curves (IC₅₀/EC₅₀) should be established using triplicate measurements .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with neurotransmitter receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities and stability at active sites. For example, homology modeling of GABAₐ receptors based on cryo-EM structures (PDB: 6HUP) can identify key interactions (e.g., hydrogen bonding with the benzoxazepinone carbonyl) . Free energy perturbation (FEP) calculations refine binding energy estimates .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell membrane permeability differences). Validate using orthogonal assays:

  • Compare in vitro (HEK293 cells expressing cloned receptors) and ex vivo (isolated tissue preparations) results.
  • Cross-reference with metabolomics (LC-MS) to rule out off-target effects from metabolite interference .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

  • Methodological Answer : Systematic modifications to the 2-aminoethyl side chain (e.g., alkylation, fluorination) and benzoxazepinone core (e.g., halogen substitution at C7) are tested. Use parallel synthesis to generate derivatives, followed by 3D-QSAR analysis (CoMFA/CoMSIA) to map pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.